
2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from specific substrates like benzenesulfonyl chloride or various aromatic organic acids, leading to intermediates that are further reacted to achieve the target molecule. Techniques such as condensation reactions, use of weak bases, and polar aprotic solvents are common in these syntheses. The exact synthetic route can vary depending on the desired substitutions and the functional groups present in the starting materials (Khalid et al., 2016).
Molecular Structure Analysis
Molecular structure is typically elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques provide information about the chemical environment of atoms within the molecule, functional group presence, and molecular weight, crucial for confirming the structure of synthesized compounds (Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazole moiety and piperidine ring may undergo various chemical reactions, including nucleophilic substitution, condensation, and interactions with biological targets. These reactions can be influenced by the presence of substituents like fluorine, which can affect the electronic nature of the compound and its reactivity (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the behavior of compounds in different environments. These properties can be assessed through techniques like X-ray crystallography, which also provides insight into the molecular and crystal structure, enabling the prediction of material properties (Kritchenkov et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for undergoing specific chemical transformations, are fundamental for designing compounds with desired biological activities. Studies often explore these aspects through synthetic modifications and evaluating the impact on biological activity (Shibuya et al., 2018).
Applications De Recherche Scientifique
Antibacterial Studies
- Synthesis and Antibacterial Activity: Compounds similar to 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide have been synthesized and shown to have moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016), (Iqbal et al., 2017).
Anticancer Properties
- Anticancer Activity Screening: Similar acetamide derivatives have been synthesized and screened for cytotoxicity against various cancer cell lines, showing potential as anticancer agents (Vinayak et al., 2014).
Radiosynthesis for PET Imaging
- PET Imaging Agents: Related compounds have been developed as potential PET imaging agents for studying various biological markers (Wang et al., 2014).
Antimicrobial Agents
- Synthesis and Evaluation as Antimicrobial Agents: Studies on similar compounds have highlighted their antimicrobial properties, particularly against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
Hemolytic Activity
- Investigation of Hemolytic Activity: Research has been conducted on the hemolytic activity of related compounds, assessing their safety and potential toxicity (Gul et al., 2017).
Propriétés
IUPAC Name |
2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-29-19-5-3-2-4-18(19)24-20(28)14-27-12-10-16(11-13-27)22-25-21(26-30-22)15-6-8-17(23)9-7-15/h2-9,16H,10-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXVOMAFAOHIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

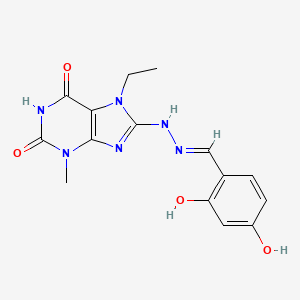
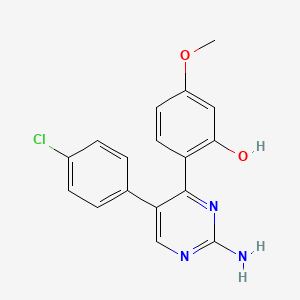


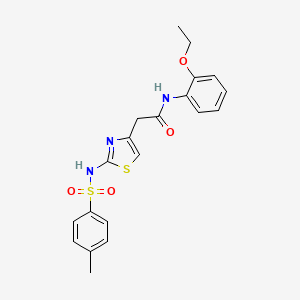
![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)
![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)
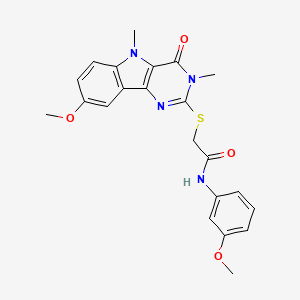

![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)
![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)
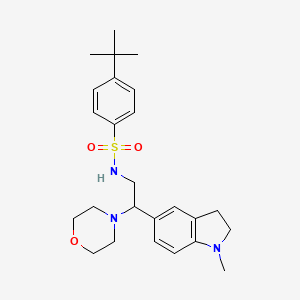
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)